1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol
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Overview
Description
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol is a complex organic compound that features a combination of diethylamino, piperazinyl, and propanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl intermediate. This intermediate is then reacted with 4-methyl-1-piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)aniline
- N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide
Uniqueness
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for targeted research and development.
Properties
CAS No. |
6958-66-3 |
---|---|
Molecular Formula |
C14H32N4O |
Molecular Weight |
272.43 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H32N4O/c1-4-17(5-2)7-6-15-12-14(19)13-18-10-8-16(3)9-11-18/h14-15,19H,4-13H2,1-3H3 |
InChI Key |
MHUYECSJKBBHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC(CN1CCN(CC1)C)O |
Origin of Product |
United States |
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